molecular formula C16H17N B1661890 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 99087-42-0

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1661890
CAS RN: 99087-42-0
M. Wt: 223.31 g/mol
InChI Key: NNVATDBGKYTMIL-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative. It belongs to a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves several steps. Acid-promoted cyclisation of (+)- ®- N - (3,4-dimethoxybenzyl)halostachine tricarbonylchromium at –20 °C is highly stereoselective, proceeding with retention of configuration, to yield, after removal of the tricarbonylchromium unit, homochiral (+)- ®-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4tetrahydroisoquinoline . Tricarbonyl (N -methyl-1,2,3,4-tetrahydroisoquinolines)chromium undergoes stereoselective 4- exo -deprotonation and subsequent electrophilic additions to generate the corresponding 4- exo -derivatives which after decomplexation yield 4-alkyl-, 4-phenyl-, and 4-hydroxy- N -methyl-1,2,3,4- tetrahydroisoquinolines .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is complex and involves a heterocyclic scaffold . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Chemical Reactions Analysis

The chemical reactions of 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline are diverse and involve various mechanisms. For instance, 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

properties

IUPAC Name

2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-17-11-14-9-5-6-10-15(14)16(12-17)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVATDBGKYTMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399842
Record name 2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

99087-42-0
Record name 2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
SJ Coote, SG Davies, D Middlemiss… - Journal of the Chemical …, 1989 - pubs.rsc.org
Acid-promoted cyclisation of (+)-(R)-N-(3,4-dimethoxybenzyl)halostachine tricarbonylchromium at –20 C is highly stereoselective, proceeding with retention of configuration, to yield, …
Number of citations: 37 pubs.rsc.org
I Hoffmann - Arzneimittel-Forschung, 1973 - psycnet.apa.org
Presents data on the special and general pharmacology of the new antidepressant nomifensin (Hoe 984). Results of experiments with rats, mice, and cats show that the compound is a …
Number of citations: 80 psycnet.apa.org
M KIHARA, M IKEUCHI, S ADACHI… - Chemical and …, 1995 - jstage.jst.go.jp
Norepinephrine Potentiators Page 1 September 1995 Chem. Pharm. Bull. 43(9) 1543—1546 (1995) 1543 Synthesis and Enantioselectivity of Optically Active 1- and 3-Substituted 4-…
Number of citations: 29 www.jstage.jst.go.jp
Y Ishida, N Koga, T Nanbu, M Kihara… - British Journal of …, 1988 - ncbi.nlm.nih.gov
The potentiating effects of racemic 4-hydroxy-2-methyl-4-phenyl-1, 2, 3, 4-tetrahydroisoquinoline (PI-OH), cocaine, desipramine and nomifensine on the concentration-response curves …
Number of citations: 15 www.ncbi.nlm.nih.gov
J Yu, DE Mathisen, D Burdette, DG Brown… - Drug metabolism and …, 2010 - ASPET
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (nomifensine), an antidepressant drug, was withdrawn from the market because of increased incidence of hemolytic …
Number of citations: 13 dmd.aspetjournals.org
E Zara-Kaczian, L Gyorgy, G Deak… - Journal of medicinal …, 1986 - ACS Publications
As shown by structure-activity relationship studies in 8-(substituted-amino)-4-aryl-2-methyl-l, 2, 3, 4-tetrahydro-isoquinolines, the most important structural requirement for a marked …
Number of citations: 48 pubs.acs.org
J Toda, A Sonobe, T Ichikawa, T Saitoh, Y Horiguchi… - Arkivoc, 2000 - arkat-usa.org
The synthesis of 4-aryl-2-methyl-1, 2, 3, 4-tetrahydroisoquinolines (16) was achieved via the intramolecular cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl) acetamides (…
Number of citations: 18 www.arkat-usa.org
J Kitanaka, N Kitanaka, FS Hall, GR Uhl, H Asano… - Brain research, 2012 - Elsevier
Nomifensine is a dopamine/norepinephrine reuptake inhibitor. Nomifensine and some of its structural analogues produce behavioral effects indicative of indirect dopaminergic agonist …
Number of citations: 14 www.sciencedirect.com
M Kihara, M Ikeuchi, Y Kobayashi, Y Nagao… - Drug design and …, 1994 - europepmc.org
2-Methyl-4-phenyl-1, 2, 3, 4-tetrahydroisoquinoline-4-ol (PI-OH)(2a) and its derivatives form a new class of compounds possessing norepinephrine (NE) potentiating activity. As a new …
Number of citations: 9 europepmc.org
H Watanabe, M Tateyama, T Nagao, S Ohta… - European journal of …, 1993 - Elsevier
The antagonistic effects of (+)- and (−)-4-phenyl-1,2,3,4-tetrahydroisoquinoline (4PTIQ) on methamphetamine in the rat anococcygeus muscle were compared with those of cocaine and …
Number of citations: 1 www.sciencedirect.com

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